
4-Methyloxazole-5-carboxylic acid
Übersicht
Beschreibung
4-Methyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H5NO3 . It is used as an intermediate for the synthesis of Leflunomide, an important anti-rheumatoid arthritis drug .
Synthesis Analysis
The synthesis of 4-Methyloxazole-5-carboxylic acid involves several steps. The compound is an intermediate in the synthesis of Leflunomide . Unfortunately, the specific synthesis process for 4-Methyloxazole-5-carboxylic acid is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of 4-Methyloxazole-5-carboxylic acid involves an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom . The compound has a methyl group attached to the 4th position and a carboxylic acid group attached to the 5th position of the oxazole ring . In the crystal structure, strong intermolecular O—H⋯N hydrogen bonds result in the formation of a linear chain structure along, and there are also weak C—H⋯O hydrogen bonds between the chains which help to stabilize the crystal packing .
Physical And Chemical Properties Analysis
4-Methyloxazole-5-carboxylic acid has a molecular weight of 127.10 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 127.026943022 g/mol . The compound has a topological polar surface area of 63.3 Ų .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Methyloxazole-5-carboxylic acid: is a valuable building block in organic synthesis. Its carboxylic acid group allows for easy functionalization, making it a versatile precursor for various organic compounds. For instance, it can undergo condensation reactions to form amides, esters, and anhydrides, which are crucial intermediates in synthesizing pharmaceuticals, agrochemicals, and dyes .
Palladium-Catalyzed Cross-Coupling
This compound is used in palladium-catalyzed cross-coupling reactions, a powerful method to form carbon-carbon bonds. Specifically, it can be used to couple with aryl bromides, leading to arylated heterocycles. These heterocycles are significant in medicinal chemistry due to their presence in many biologically active molecules .
Nanotechnology
In nanotechnology, 4-Methyloxazole-5-carboxylic acid can modify the surface of nanoparticles. The carboxylic acid group binds to the surface of metal nanoparticles or carbon nanostructures like carbon nanotubes and graphene. This modification improves the dispersion and incorporation of these nanoparticles into polymer matrices, enhancing the properties of nanocomposites .
Polymer Chemistry
The carboxylic acid functionality of 4-Methyloxazole-5-carboxylic acid makes it a candidate for polymer chemistry applications. It can act as a monomer or an additive in polymerization reactions, influencing the thermal and mechanical properties of the resulting polymers. Additionally, it can serve as a catalyst or a cross-linking agent, providing structural integrity to polymers .
Antimicrobial Activity
Research has shown that derivatives of 4-Methyloxazole-5-carboxylic acid exhibit significant antimicrobial activity. By synthesizing novel compounds, such as hydrazide-hydrazones, scientists aim to create substances that can combat various bacterial and fungal infections. This application is particularly relevant in the development of new antibiotics and antifungal agents .
Medicinal Chemistry
In medicinal chemistry, 4-Methyloxazole-5-carboxylic acid is used to synthesize compounds with potential therapeutic effects. Its derivatives are being explored for their anti-inflammatory, analgesic, and antipyretic properties. The oxazole ring present in the compound is a common motif in drugs that target a wide range of diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is used in laboratory settings for the synthesis of substances .
Mode of Action
It is used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .
Biochemical Pathways
The compound is known to be involved in the synthesis of arylated heterocycles .
Action Environment
It’s known that the compound should be handled with appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXUNDOOBLSXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303366 | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxazole-5-carboxylic acid | |
CAS RN |
2510-32-9 | |
| Record name | 2510-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Methyloxazole-5-carboxylic acid in the synthesis of potential bronchodilators?
A1: 4-Methyloxazole-5-carboxylic acid serves as the starting material for synthesizing N,N'-bis(4-methyloxazol-5-yl)urea. This urea derivative acts as the crucial building block for creating 1,3-bis(4-methyloxazol-5-yl)xanthine, a compound structurally similar to theophylline and hypothesized to have improved bronchodilatory effects [].
Q2: What spectroscopic data is available for characterizing 4-Methyloxazole-5-carboxylic acid and its derivatives within this synthesis pathway?
A2: The research highlights the use of 13C NMR spectroscopy to analyze the electronic properties of the oxazole ring system, specifically its electron-withdrawing nature, throughout the synthesis process []. This data aids in confirming the structures of the synthesized compounds and understanding their electronic characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

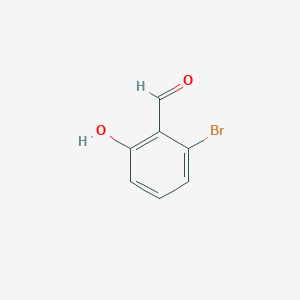

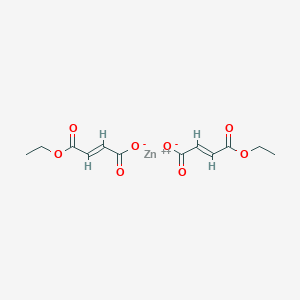
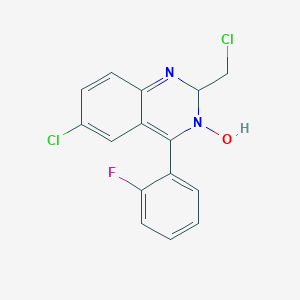
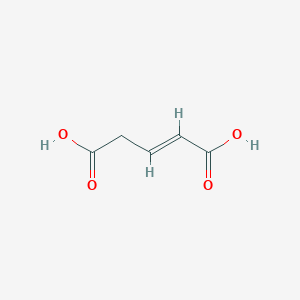

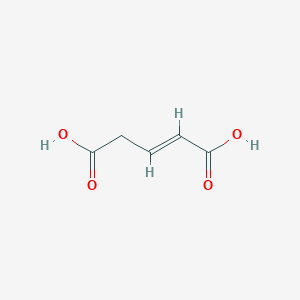
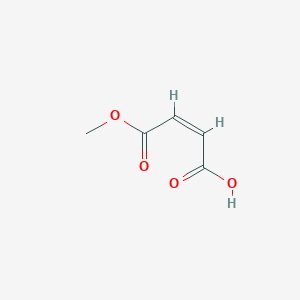

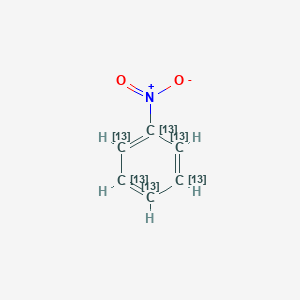

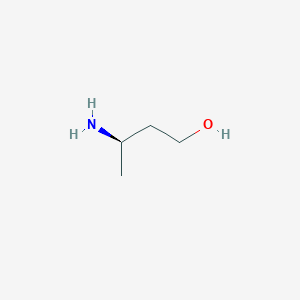
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)